(S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride

Descripción general

Descripción

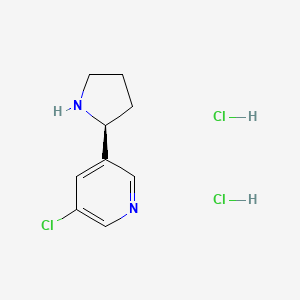

(S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active molecules. The compound’s structure includes a pyridine ring substituted with a chloro group and a pyrrolidine ring, making it a versatile scaffold in drug design.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-chloro-5-pyridinecarboxaldehyde.

Formation of Pyrrolidine Ring: The aldehyde undergoes a condensation reaction with (S)-pyrrolidine-2-carboxylic acid to form the pyrrolidine ring.

Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents is also carefully managed to enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrrolidine ring can be oxidized to form corresponding lactams or reduced to modify the ring structure.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted pyridines.

Oxidation Products: Lactams or other oxidized derivatives.

Reduction Products: Modified pyrrolidine rings or reduced pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemical Reactions Analysis

(S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride undergoes various chemical reactions, including:

- Oxidation : The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.

- Reduction : Reduction reactions can modify the pyridine ring or the pyrrolidine moiety.

- Substitution : Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrolidine rings.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures and solvents like ethanol or dichloromethane.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its effectiveness against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| P388 Murine Leukemia | 5.0 | Induction of apoptosis |

| HCT116 Colon Cancer | 3.5 | Cell cycle arrest |

These findings suggest that the compound could be a candidate for further development in cancer therapy.

Pharmaceutical Applications

This compound has potential applications as a therapeutic agent due to its ability to modulate histamine receptors. Specifically, it has been identified as an antagonist or inverse agonist at the histamine H3 receptor, which is implicated in various neurological disorders such as:

- Obesity

- Metabolic syndrome

- Cognitive deficits

- Neuropathic pain

The modulation of H3 receptors can lead to therapeutic effects in these conditions, making this compound a valuable candidate for drug development.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound against several cancer cell lines. The results indicated that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Neurological Disorders

Research exploring the pharmacological profile of this compound demonstrated its capacity to enhance cognitive function in animal models by acting on histamine receptors. This suggests its potential utility in treating conditions like Alzheimer's disease and other cognitive impairments.

Mecanismo De Acción

The mechanism of action of (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the final pharmacologically active molecule derived from this compound.

Comparación Con Compuestos Similares

3-Chloro-5-pyrrolidin-2-yl-pyridine: Lacks the chiral center, making it less selective in biological applications.

5-Pyrrolidin-2-yl-pyridine: Does not have the chloro substitution, affecting its reactivity and binding properties.

3-Chloro-5-pyrrolidin-2-yl-pyridine hydrochloride: Similar but differs in the number of hydrochloride groups.

Uniqueness: (S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This enhances its efficacy and reduces potential side effects compared to its non-chiral counterparts.

Actividad Biológica

(S)-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride is a compound that has garnered attention for its significant biological activity, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃Cl₂N₂

- Molecular Weight : Approximately 300.02 g/mol

- CAS Number : 2987770-42-1

- Form : Dihydrochloride salt

The compound features a pyridine ring with a chloro substituent and a pyrrolidine moiety, which contributes to its unique chemical properties and biological activities. Its structural characteristics suggest potential interactions with various biological targets, particularly in the central nervous system.

This compound primarily acts by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary based on the target, but the compound has been shown to interact with neurotransmitter systems, suggesting roles in cognitive function and mood regulation.

Pharmacological Applications

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, potentially acting as an inhibitor or modulator of certain receptors. Early investigations indicate it may selectively modulate neurotransmitter receptors, which could have implications for treating neurological conditions.

- Enzyme Inhibition : Research indicates that this compound is used in studies involving enzyme inhibition, particularly in the context of drug discovery and development .

- Antimicrobial Activity : Preliminary studies have suggested that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For example, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrrolidine ring significantly influence the biological activity of related compounds. For instance, changes in substituents on the pyrrolidine ring can enhance potency against specific biological targets. A notable finding is that certain substitutions can lead to a four-fold increase in activity .

Case Studies

- Cognitive Function Studies : A study explored the potential of this compound as a cognitive enhancer by evaluating its effects on memory and learning in animal models. Results indicated improved performance in memory tasks, supporting its role as a modulator of neurotransmitter systems associated with cognition.

- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains like E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5 µM .

Comparative Analysis

| Compound | Biological Activity | MIC Values |

|---|---|---|

| This compound | Neurotransmitter modulation, enzyme inhibition | Varies by derivative |

| Related Pyrrolidine Compounds | Antibacterial | 0.3 - 8.5 µM against E. coli |

| Sazetidine-A Analog | Cognitive enhancement | Improved memory tasks |

Propiedades

IUPAC Name |

3-chloro-5-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQKGBWVLRCGNO-WWPIYYJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CN=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CN=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.